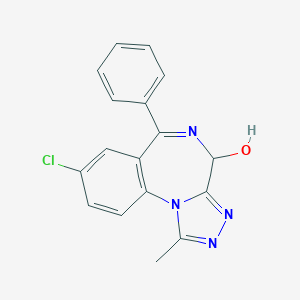

4-Hydroxyalprazolam

Beschreibung

Contextualizing Alprazolam Biotransformation

Alprazolam, a triazolobenzodiazepine, undergoes extensive metabolism in the human body, primarily in the liver. fda.govfda.gov This biotransformation is a critical determinant of the drug's duration of action and the potential for drug-drug interactions. The primary pathway for alprazolam metabolism is oxidation, mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov

Specifically, the CYP3A subfamily of enzymes, including CYP3A4 and CYP3A5, are principally responsible for the metabolism of alprazolam. mdpi.comcaymanchem.compharmgkb.org These enzymes catalyze the hydroxylation of the alprazolam molecule at two main positions, leading to the formation of its major metabolites. mdpi.comwikipedia.org The efficiency of this metabolic process can be influenced by various factors, including genetic polymorphisms in CYP enzymes and the co-administration of other drugs that induce or inhibit CYP3A4 activity. researchgate.netpharmgkb.org

Defining the Role of 4-Hydroxyalprazolam as a Primary Metabolite

This compound is one of the two major metabolites of alprazolam found in plasma, the other being α-hydroxyalprazolam. fda.govfda.gov Its formation occurs through the hydroxylation of the alprazolam molecule, a reaction primarily catalyzed by CYP3A4. mdpi.compharmgkb.orgplos.org While both are considered primary metabolites, studies have shown that this compound is the major metabolite in terms of plasma concentration. fda.govplos.org

Despite its prevalence, this compound is considered to be pharmacologically less active than its parent compound, alprazolam. plos.orgnih.gov Research indicates that it has a lower affinity for benzodiazepine receptors. nih.gov The plasma concentrations of this compound are generally less than 10% of the unchanged alprazolam concentration. fda.gov This, combined with its reduced potency, suggests that this compound does not significantly contribute to the primary pharmacological effects of alprazolam. fda.govwikipedia.org The half-life of this compound appears to be similar to that of alprazolam, and it is primarily excreted in the urine, often in a glucuronidated form. fda.govcaymanchem.com

Table 1: Key Enzymes and Metabolites in Alprazolam Biotransformation

| Parent Compound | Primary Metabolizing Enzymes | Major Metabolites |

|---|---|---|

| Alprazolam | CYP3A4, CYP3A5, CYP3A7, CYP3A43 mdpi.com | This compound, α-hydroxyalprazolam fda.govwikipedia.org |

Historical Trajectory and Evolution of Research on this compound

Early research following the introduction of alprazolam focused on identifying its metabolic fate in humans. Initial studies successfully isolated and characterized the principal urinary metabolites, including this compound. A 1980 study examining the in vivo metabolism of [¹⁴C]-alprazolam in humans identified this compound as one of the minor metabolites recovered in urine after enzymatic hydrolysis. researchgate.net

More recent investigations have delved into the specifics of the enzymatic processes, confirming the central role of the CYP3A subfamily, particularly CYP3A4, in the formation of this compound. mdpi.comresearchgate.net Studies have also explored the potential for differential metabolism by various CYP3A enzymes, such as CYP3A43, and how genetic variations in these enzymes might influence the metabolic ratio of alprazolam's metabolites. plos.orgresearchgate.net This ongoing research continues to refine our understanding of alprazolam's biotransformation and the specific role of this compound within this complex process.

Table 2: Chronological Overview of Key Research Findings on this compound

| Year | Key Finding |

|---|---|

| 1980 | Identification of this compound as a urinary metabolite of alprazolam in humans. researchgate.net |

| 1993 | Characterization of this compound as a principal metabolite with lower benzodiazepine receptor affinity than alprazolam. nih.govnih.gov |

| 2008 | Detailed examination of the role of specific cytochrome P450 enzymes, like CYP3A4 and CYP3A43, in the formation of this compound. plos.org |

| 2022 | Comparative studies on the metabolism of alprazolam by all four human CYP3A enzymes, highlighting the production rates of this compound. mdpi.comresearchgate.net |

Eigenschaften

IUPAC Name |

8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O/c1-10-20-21-16-17(23)19-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)16/h2-9,17,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYGCFLPQFNPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932240 | |

| Record name | 4-Hydroxyalprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30896-57-2 | |

| Record name | 4-Hydroxyalprazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30896-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyalprazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030896572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyalprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYALPRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0COM4319X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Enzymology and Biotransformation Pathways of 4-hydroxyalprazolam

Cytochrome P450 (CYP) Isoform Contributions to 4-Hydroxylation

The metabolism of alprazolam into 4-hydroxyalprazolam is almost exclusively handled by the four members of the human CYP3A subfamily: CYP3A4, CYP3A5, CYP3A7, and CYP3A43. nih.govdntb.gov.uadntb.gov.ua While all four can produce the metabolite, their catalytic efficiency and contribution levels vary significantly.

Research consistently identifies CYP3A4 as the principal enzyme responsible for the 4-hydroxylation of alprazolam. plos.orgnih.govtandfonline.com Studies using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 metabolizes alprazolam preferentially to this compound. plos.orgnih.gov In vitro experiments have shown that the formation rate of this compound is significantly correlated with the CYP3A4 content in human liver microsomal samples. nih.gov The intrinsic clearance (CLint) for 4-hydroxylation by recombinant CYP3A4 is approximately twofold higher than that by CYP3A5, reinforcing its dominant role in this specific metabolic pathway. nih.govnih.gov In fact, only microsomes from cells engineered to express CYP3A4 were capable of catalyzing the 4-hydroxylation of alprazolam in some comparative studies. tandfonline.com

The other two members of the CYP3A subfamily, CYP3A7 and CYP3A43, also participate in the formation of this compound, although their activities are considerably lower than those of CYP3A4 and CYP3A5. nih.govdntb.gov.uadntb.gov.uaresearchgate.net Studies have shown that both CYP3A7 and CYP3A43 can produce the two major metabolites of alprazolam. nih.gov However, in comparative experiments using recombinant enzymes, both isoforms displayed lower production rates for this compound. nih.govdntb.gov.uadntb.gov.ua One study showed that while recombinant CYP3A43 metabolizes alprazolam to both α-hydroxyalprazolam and this compound, its expression level in the liver is very low compared to CYP3A4, suggesting it is not a significant contributor to hepatic drug metabolism. tmc.edunih.govpharmgkb.org

Contributions of CYP3A5 in Alprazolam Hydroxylation

In Vitro Enzymatic Kinetics and Catalytic Selectivity

The study of in vitro enzymatic kinetics provides quantitative data on the efficiency and selectivity of different CYP isoforms in metabolizing alprazolam to this compound. This involves determining formation rates and key kinetic parameters like the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).

Direct comparison of formation rates using recombinantly expressed CYP3A enzymes highlights the varied catalytic capabilities of each isoform. A study that expressed all four human CYP3A enzymes in fission yeast provided a clear hierarchy of activity for this compound production.

| CYP Isoform | Production Rate (nM/day) | Reference |

|---|---|---|

| CYP3A5 | 332 | nih.gov |

| CYP3A4 | 267 | nih.gov |

| CYP3A7 | 88 | nih.gov |

| CYP3A43 | 16 | nih.gov |

These findings confirm that while CYP3A4 is often cited as dominant, under these specific experimental conditions, CYP3A5 showed the highest production rate for this compound, followed closely by CYP3A4. nih.gov Both CYP3A7 and CYP3A43 were significantly less active. nih.gov Studies using human liver microsomes (HLM) also show that the formation rate of this compound is consistently higher than that of α-hydroxyalprazolam. researchgate.netdrugbank.com

The kinetics of this compound formation often exhibit autoactivation (sigmoidicity), which is characteristic of many CYP3A4-mediated reactions. researchgate.net For this reason, the term S₅₀ (the substrate concentration at half-maximal velocity) is sometimes used instead of K_m. In vitro studies using human liver microsomes (HLM) have been conducted to determine the kinetic parameters for the formation of this compound. These studies show high variability among individual liver samples, reflecting genetic and environmental differences in enzyme expression and activity. researchgate.net

| Kinetic Parameter | Range | Average | Reference |

|---|---|---|---|

| V_max (pmol/min/mg protein) | 1,250 - 3,020 | 2,140 | researchgate.net |

| K_m (μM) | 742 - 1,950 | 1,350 | researchgate.net |

Differential Substrate Specificities of CYP3A Enzymes for Alprazolam Metabolites

The metabolism of alprazolam into its hydroxylated metabolites, this compound and α-hydroxyalprazolam, is carried out by four members of the human CYP3A subfamily: CYP3A4, CYP3A5, CYP3A7, and CYP3A43. nih.gov However, these enzymes exhibit distinct preferences and efficiencies in producing each metabolite.

CYP3A4 and CYP3A5 are the primary enzymes responsible for alprazolam metabolism. plos.orgpharmgkb.org In vitro studies have demonstrated that CYP3A4 shows a preference for producing this compound. plos.orgki.se In fact, the formation of this compound by CYP3A4 has been reported to be about twice as fast as that by CYP3A5. nih.govnih.gov Conversely, CYP3A5 is the major producer of α-hydroxyalprazolam, with a clearance rate for this metabolite that is approximately three times higher than that of CYP3A4. nih.govresearchgate.net

While CYP3A7 and CYP3A43 also contribute to the formation of both metabolites, their activities are considerably lower than CYP3A4 and CYP3A5. nih.govresearchgate.net Specifically, CYP3A4 and CYP3A5 exhibit the highest production rates for this compound. nih.govresearchgate.net Recombinant CYP3A43 has been shown to metabolize alprazolam to both α- and this compound in roughly equal amounts, whereas recombinant CYP3A4 predominantly forms this compound. plos.orgnih.gov

It's noteworthy that the formation rate of this compound is consistently higher than that of α-hydroxyalprazolam in studies using human liver microsomes, as well as with recombinant CYP3A4 and CYP3A5. researchgate.netdrugbank.com The significant correlation observed between the formation rates of this compound and α-hydroxyalprazolam in human liver microsomes suggests that the same enzymes are involved in both biotransformation pathways. nih.govtandfonline.com

| Enzyme | Primary Metabolite | Relative Production/Clearance |

| CYP3A4 | This compound | ~2-fold faster 4-hydroxylation than CYP3A5. nih.govnih.gov Predominantly forms 4-OHALP. plos.org |

| CYP3A5 | α-hydroxyalprazolam | ~3-fold higher clearance for α-hydroxylation than CYP3A4. nih.govresearchgate.net Major producer of α-OHALP. nih.govresearchgate.net |

| CYP3A7 | This compound & α-hydroxyalprazolam | Lower activity for both metabolites compared to CYP3A4/5. nih.govresearchgate.net |

| CYP3A43 | This compound & α-hydroxyalprazolam | Lower activity for both metabolites compared to CYP3A4/5. nih.govresearchgate.net Metabolizes to both in roughly equal amounts. plos.orgnih.gov |

Influence of Genetic Polymorphisms on 4-Hydroxylation Activity

Genetic variations within the CYP3A genes can significantly impact the metabolism of alprazolam, leading to interindividual differences in drug response.

Impact of CYP3A5*3 Genotype on Metabolic Ratios

The CYP3A53 polymorphism is a key genetic variant that leads to a non-functional enzyme. plos.org Individuals carrying the CYP3A53/3 genotype have been shown to have a significantly greater area under the plasma concentration-time curve for alprazolam compared to those with the CYP3A51/1 genotype. nih.gov This indicates reduced clearance of the drug in individuals lacking functional CYP3A5. nih.gov Consequently, the oral clearance of alprazolam is significantly lower in the CYP3A53/*3 group. nih.gov The CYP3A5 polymorphism has been reported to affect the pharmacokinetics of alprazolam. nih.gov The majority of individuals with the CYP3A53 allele, which includes a significant portion of Caucasian and Asian populations, would have a reduced capacity to metabolize alprazolam to α-hydroxyalprazolam. plos.org

Genotype-Phenotype Correlations in Alprazolam Hydroxylation Studies

Pharmacogenetic studies have established that several benzodiazepines, including alprazolam, are metabolized by the polymorphic CYP3A4/5 enzymes. nih.gov The CYP3A5 polymorphism has been linked to altered alprazolam pharmacokinetics. nih.gov While some research points to the influence of the CYP3A5 genotype on alprazolam disposition, the clinical significance of these pharmacokinetic changes is still under investigation. pharmgkb.orgnih.gov For instance, one study observed that while the CYP3A53 genotype affects alprazolam disposition and plasma levels, a corresponding significant effect on psychomotor function was not definitively established. nih.gov Further research is needed to fully elucidate the clinical implications of CYP enzyme polymorphisms on the pharmacodynamics of alprazolam. nih.gov

| Genotype | Effect on Alprazolam Metabolism |

| CYP3A51/1 | Normal (higher) oral clearance of alprazolam. nih.gov |

| CYP3A51/3 | Intermediate metabolizer phenotype. aruplab.com |

| CYP3A53/3 | Significantly greater alprazolam exposure (AUC) and lower oral clearance. nih.gov |

Computational Modeling and Structural Insights into Enzymatic Hydroxylation Sites

Computational approaches provide valuable tools for understanding and predicting the metabolic fate of drugs like alprazolam.

In Silico Prediction of CYP-Mediated Metabolic Liability

Web-based software like SMARTCyp can predict the sites of CYP-mediated metabolism on a substrate molecule. nih.govmdpi.com For alprazolam, such predictions have shown good agreement with experimental results, identifying the this compound metabolites as having the highest probability of formation by CYP3A4, followed by α-hydroxyalprazolam. nih.govmdpi.comresearchgate.net These in silico tools are instrumental in the early stages of drug development for identifying potential metabolic liabilities. nih.govmdpi.com

Molecular Docking and Dynamics Simulations for 4-Hydroxylation

Molecular docking and dynamics simulations offer a more detailed view of the interactions between alprazolam and the active site of CYP enzymes. nih.govtandfonline.comnih.govtandfonline.comresearchgate.net Docking experiments using programs like GOLD have been employed to study the binding conformations of alprazolam within the active sites of CYP3A enzymes. nih.gov These simulations help to rationalize the observed differences in preferred oxidation sites between enzymes like CYP3A5 and CYP3A43. nih.govresearchgate.net

Studies have highlighted the importance of specific amino acid residues, such as Ser119 in CYP3A4, in the binding and metabolism of alprazolam. mdpi.comnih.gov Molecular docking has suggested that the binding of other molecules, like ethanol, to this residue can alter the conformation of CYP3A4 and subsequently affect alprazolam binding. tandfonline.comnih.govtandfonline.comresearchgate.net While both Induced Fit Docking (IFD) and Glide XP methodologies have been used to predict the binding poses of alprazolam in the CYP3A4 active site, IFD has been found to be generally better at producing favorable metabolic poses. mdpi.comsciforum.net

Metabolic Disposition and Subsequent Transformations of 4-hydroxyalprazolam

Pathways of Further Metabolism

Following its formation, 4-hydroxyalprazolam undergoes further metabolic conversions, primarily through conjugation and oxidation, leading to the formation of more water-soluble compounds that are readily eliminated.

A significant pathway in the metabolism of this compound is conjugation with glucuronic acid, a process known as glucuronidation. This Phase II metabolic reaction increases the water solubility of the metabolite, facilitating its renal excretion. caymanchem.com The resulting glucuronide conjugate is a major urinary metabolite.

The enzymes responsible for this conjugation belong to the UDP-glucuronosyltransferase (UGT) superfamily. While the specific UGT isoform that preferentially metabolizes this compound is not definitively established in all literature, studies on analogous benzodiazepine metabolites provide strong indications. For instance, UGT2B15 is known to be a key enzyme in the glucuronidation of S-oxazepam, a structurally similar benzodiazepine metabolite. pharmgkb.orgzenodo.org Given the structural similarities, it is highly probable that UGT2B15, along with other UGT isoforms like UGT1A9 and UGT2B7, plays a role in the glucuronidation of this compound. pharmgkb.orgvulcanchem.comgenomind.com The process requires the cofactor UDP-glucuronic acid (UDPGA) and occurs at the hydroxyl group of the this compound molecule.

In addition to glucuronidation, this compound can undergo further oxidative metabolism, leading to the opening of the diazepine ring and the formation of a benzophenone derivative. caymanchem.combertin-bioreagent.comfda.gov This metabolic step results in a compound that is considered essentially inactive. fda.govnih.gov The specific benzophenone derivative formed from this compound is a result of the cleavage of the benzodiazepine structure. The initial synthesis of alprazolam itself often starts from a benzophenone compound, specifically 2-amino-5-chlorobenzophenone. wikipedia.orgnih.govresearchgate.netwikipedia.org The metabolic breakdown of alprazolam and its hydroxylated metabolites can, in a way, reverse this process, leading back to a benzophenone core structure.

Glucuronidation of this compound

In Vitro Studies of this compound Turnover

In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have been instrumental in elucidating the formation kinetics of this compound, which in turn provides insights into its subsequent turnover. These studies consistently show that the formation of this compound is a major metabolic pathway for alprazolam. karger.com

The rate of formation of this compound has been shown to be significantly higher than that of α-hydroxyalprazolam in human liver microsomes. karger.com This suggests a rapid turnover of alprazolam to this compound. Studies comparing different CYP3A enzymes have revealed that CYP3A4 exhibits a preference for the formation of this compound, while CYP3A5 has a higher activity towards the formation of α-hydroxyalprazolam. researchgate.net The intrinsic clearance (CLint) values predicted from in vitro studies generally align with in vivo observations, further validating the role of these enzymes in alprazolam metabolism. researchgate.net

The following table summarizes key findings from in vitro studies on the formation of this compound:

| Enzyme/System | Key Finding | Reference |

| Human Liver Microsomes | Formation rate of this compound exceeds that of α-hydroxyalprazolam. | karger.com |

| Recombinant CYP3A4 | Preferentially metabolizes alprazolam to this compound. | plos.orgnih.gov |

| Recombinant CYP3A5 | Also forms this compound, but with a higher preference for α-hydroxyalprazolam formation. | plos.orgnih.gov |

| Recombinant CYP3A43 | Metabolizes alprazolam to both this compound and α-hydroxyalprazolam. | plos.orgnih.govresearchgate.netnih.govresearchgate.netdrugbank.com |

Inter-Organ Metabolic Differences

The metabolism of alprazolam and its metabolites, including this compound, is not confined to the liver. The brain also possesses metabolic capabilities that can influence the local concentration and effects of these compounds.

The liver is the primary site for the metabolism of alprazolam and its subsequent metabolites. banyantreatmentcenter.com The formation of this compound from alprazolam is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, which is highly expressed in the liver. nih.govplos.orgnih.govbanyantreatmentcenter.comtandfonline.comontosight.ainih.gov CYP3A5 also contributes to this metabolic step. plos.orgnih.govnih.gov Once formed, this compound undergoes further hepatic metabolism, mainly through glucuronidation as previously described, to facilitate its elimination. caymanchem.combertin-bioreagent.com The high capacity of the liver to carry out these reactions is central to the systemic clearance of alprazolam.

Research has demonstrated that the brain has its own set of drug-metabolizing enzymes, which can lead to different metabolic profiles compared to the liver. plos.orgnih.govresearchgate.netacs.orgnih.gov In the context of alprazolam, a key difference lies in the expression and activity of CYP3A isoforms. While CYP3A4 is the major player in the liver, the brain exhibits a relatively higher expression of another isoform, CYP3A43. plos.orgnih.govresearchgate.netdrugbank.com

Studies have shown that recombinant CYP3A43 can metabolize alprazolam to both α-hydroxyalprazolam and this compound. plos.orgnih.govresearchgate.netnih.govresearchgate.netdrugbank.com This is in contrast to CYP3A4, which predominantly forms this compound. plos.orgnih.gov Consequently, the metabolic environment of the brain may lead to a different ratio of alprazolam metabolites compared to the liver. The local formation of these metabolites within the brain can have significant implications for the pharmacodynamics of alprazolam at its site of action. nih.govresearchgate.net The metabolism of alprazolam to its hydroxylated metabolites has been observed in various regions of the human brain, including the cortex, cerebellum, striatum, and thalamus. researchgate.net

The following table outlines the key enzymes involved in the metabolism of alprazolam in the liver versus the brain:

| Organ | Primary CYP450 Enzymes Involved | Predominant Metabolite(s) Formed | Reference |

| Liver | CYP3A4, CYP3A5 | This compound, α-hydroxyalprazolam | plos.orgnih.govtandfonline.comnih.gov |

| Brain | CYP3A43, CYP3A4 | α-hydroxyalprazolam, this compound | plos.orgnih.govresearchgate.netdrugbank.comresearchgate.net |

Advanced Analytical Methodologies for 4-hydroxyalprazolam Quantification and Characterization

Spectrometric and Chromatographic Techniques

The analysis of 4-hydroxyalprazolam heavily relies on the separation power of chromatography combined with the specific detection capabilities of mass spectrometry. This combination allows for the differentiation of this compound from its isomers and other structurally similar compounds, which is essential for unambiguous identification and accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound in biological fluids. This technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. A sensitive and specific LC-MS method has been developed for the simultaneous quantification of alprazolam and its two main metabolites, this compound and α-hydroxyalprazolam, in plasma. nih.govsigmaaldrich.com This method demonstrated a limit of quantitation (LOQ) of 0.05 ng/mL for all three compounds, with an extraction recovery exceeding 82%. nih.govsigmaaldrich.com The precision of this assay was confirmed by within- and between-assay coefficients of variation ranging from 1.9% to 17.9%. nih.govsigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity

For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique adds another layer of mass analysis, which significantly reduces background noise and matrix interference. LC-MS/MS methods have been developed for the simultaneous screening and quantification of a wide range of benzodiazepines, including this compound, in various biological matrices such as urine, blood, and oral fluid. nih.govoup.comdntb.gov.uauakron.edu

One such method, designed for the analysis of 53 benzodiazepines in illicit drug samples, established a linear range for this compound from 0.2 to 20 ng/mL. nih.gov In a comprehensive toxicology screening procedure, an LC-MS/MS method using an ion trap mass spectrometer was developed to identify 275 drugs and toxic compounds, including this compound, in urine and plasma. thermofisher.com Another study detailed a rapid and sensitive LC-MS/MS method for 30 benzodiazepines and non-benzodiazepine hypnotics in urine, which utilized a simple dilution step for sample preparation. thermofisher.com Furthermore, the isomeric pair of α-hydroxyalprazolam and this compound has been successfully separated and quantified using an LC-MS/MS method developed for 40 benzodiazepines and z-drugs in blood and urine. uakron.edu

The application of LC-MS/MS extends to novel sample matrices as well. A validated method for the quantification of alprazolam, α-hydroxyalprazolam, and hydrocodone in dried blood spots (DBS) demonstrated the long-term stability of these analytes, with successful quantification in a 17-year-old sample. researchgate.net This method achieved a linear dynamic range of 0.1-50 ng/mL and a limit of detection of 0.05 ng/mL. researchgate.net

Table 1: LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 thermofisher.com |

|---|---|---|---|

| Matrix | Illicit Drug Samples | Dried Blood Spots | Urine |

| Instrumentation | Agilent 1290 Infinity II LC, Agilent 6460 Triple Quadrupole MS/MS | LC-MS/MS | 3200 QTRAP LC/MS/MS System |

| Linear Range | 0.2–20 ng/mL | 0.1–50 ng/mL | Not Specified |

| Limit of Detection | Not Specified | 0.05 ng/mL | Not Specified |

| Limit of Quantitation | 0.2 ng/mL | Not Specified | 2 ng/mL |

| Internal Standard | Not Specified | Not Specified | d5-Diazepam, d3-Doxepin |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone in the analysis of this compound. However, due to the low volatility and thermal instability of benzodiazepines and their metabolites, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis.

A common derivatization technique involves the formation of trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. nih.govnih.gov For instance, a GC-MS method for the confirmation of various benzodiazepine metabolites in urine utilizes derivatization with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to form stable TBDMS derivatives. nih.gov This method demonstrated linearity from 50-2000 ng/mL with recoveries exceeding 73%. nih.gov Another approach involves acetylation with pyridine and acetic anhydride, which produces stable derivatives that can be analyzed by GC-MS. researchgate.net This method showed good within-day and between-day precision with relative standard deviations ranging from 1.13 to 4.87% and 1.12 to 4.94%, respectively. researchgate.net

GC-MS methods often employ selected ion monitoring (SIM) for enhanced sensitivity and specificity, targeting characteristic ions of the derivatized analytes. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

While less commonly reported for this compound specifically in the provided context, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers an even higher degree of selectivity and sensitivity compared to single-quadrupole GC-MS. This technique would be particularly advantageous for complex matrices where interferences are a significant concern. The principles of derivatization and chromatographic separation remain the same as for GC-MS, but the use of tandem mass spectrometry allows for the monitoring of specific precursor-to-product ion transitions, which greatly enhances the signal-to-noise ratio and provides more definitive identification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-performance liquid chromatography (HPLC) coupled with various detectors, most notably ultraviolet (UV) detection, has been a workhorse for the analysis of benzodiazepines for many years. annexpublishers.comoup.comcapes.gov.br While often less sensitive than mass spectrometric methods, HPLC-UV can be a robust and cost-effective option for certain applications.

A method was developed for the determination of alprazolam and its metabolites in serum, which highlighted the instability of this compound during the assay development. capes.gov.br Another HPLC method for the quantification of alprazolam and its metabolites in rat serum microsamples utilized a reversed-phase C18 column and UV detection at 230 nm, achieving a detection limit of 5 ng/ml. capes.gov.br A simple and rapid reversed-phase HPLC method for alprazolam and α-hydroxyalprazolam in plasma used a LiChrospher RP-18 column with UV detection at 230 nm, with a lower limit of detection of 1 ng/mL and a lower limit of quantification of 2 ng/mL. tandfonline.com

Sample Preparation Strategies for Complex Biological Matrices

The analysis of this compound in biological matrices such as blood, plasma, and urine necessitates an effective sample preparation strategy to remove interfering substances and concentrate the analyte of interest. nih.gov The two most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. maine.gov For the analysis of alprazolam and its metabolites in plasma, a liquid-liquid extraction with toluene/methylene chloride (7:3) has been used after buffering the sample to an alkaline pH. nih.gov Another method utilized a mixture of dichloromethane and n-pentane for extraction from plasma. tandfonline.com However, LLE can sometimes suffer from issues like emulsion formation. researchgate.net

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that uses a solid sorbent packed in a cartridge or well plate to selectively adsorb the analyte from the liquid sample. oup.comnih.govnih.gov Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. Mixed-mode SPE cartridges, which contain both nonpolar and ion-exchange sorbents, are particularly effective for extracting a broad range of benzodiazepines from complex matrices like urine and blood. nih.gov For instance, a method using Bond Elut Certify columns was employed for the extraction of benzodiazepine metabolites from hydrolyzed urine. nih.gov Supported Liquid Extraction (SLE) is a related high-throughput technique that immobilizes the aqueous sample on an inert solid support, after which the analytes are eluted with a water-immiscible organic solvent, offering excellent extraction efficiency. biotage.co.jp

In some cases, a simple "dilute-and-shoot" approach can be used, particularly with the high sensitivity of modern LC-MS/MS systems. This involves diluting the sample (e.g., urine) with water or a suitable buffer before direct injection, which minimizes sample preparation time. thermofisher.com Protein precipitation with a solvent like acetonitrile is another straightforward technique often used for plasma or blood samples before LC-MS/MS analysis. researchgate.net

Table 2: Sample Preparation Techniques for this compound Analysis

| Technique | Matrix | Key Reagents/Materials | Reference(s) |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Plasma | Not specified | nih.govsigmaaldrich.com |

| Solid-Phase Extraction (SPE) | Urine | Bond Elut Certify columns, Glucuronidase | nih.gov |

| Solid-Phase Extraction (SPE) | Oral Fluid | Varian Bond Elut cartridge | oup.com |

| Liquid-Liquid Extraction (LLE) | Plasma | Toluene/Methylene chloride (7:3) | nih.gov |

| Supported Liquid Extraction (SLE) | Plasma, Urine | Diatomaceous earth support, various organic solvents | biotage.co.jp |

| Protein Precipitation | Blood | Acetonitrile | researchgate.net |

| Dilution | Urine | Water | thermofisher.com |

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of this compound from biological samples like plasma and urine. nih.govnih.govphenomenex.comnih.gov This method involves passing the liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. The analyte is then eluted with a suitable solvent.

Several SPE protocols have been developed for this compound. For instance, a method for analyzing 15 different benzodiazepines, including this compound, in urine utilized a phenyl-type SPE column. nih.gov This procedure involved enzymatic hydrolysis followed by extraction, yielding a recovery of approximately 60% for this compound. nih.gov Another protocol used Bond Elut Certify columns for the extraction of benzodiazepine metabolites from hydrolyzed urine samples. nih.gov This method demonstrated recoveries of over 66% for α-hydroxyalprazolam, a structurally similar metabolite, suggesting comparable efficiency for this compound. nih.gov The choice of sorbent and elution solvents is critical and is optimized to maximize recovery and minimize interference from other substances in the matrix. phenomenex.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govfrontiersin.orgresearchgate.net For this compound, LLE is often employed to isolate it from biological fluids. nih.govmaine.gov

A common LLE protocol for benzodiazepines involves buffering the plasma sample to an alkaline pH and then extracting with an organic solvent mixture, such as toluene/methylene chloride. oup.com In another method, plasma samples were buffered with sodium borate and extracted with a dichloromethane/n-pentane mixture. tandfonline.com The efficiency of LLE can be influenced by factors like the pH of the aqueous phase and the choice of organic solvent. researchgate.net While effective, LLE can sometimes be limited by emulsion formation and may not be ideal for highly hydrophilic compounds. researchgate.net

Microextraction Techniques (e.g., SPME, LPME, DLLME)

In recent years, microextraction techniques have gained prominence as greener and more efficient alternatives to traditional extraction methods. frontiersin.orgfrontiersin.orgmdpi.com These techniques use significantly smaller volumes of solvents and samples.

Solid-Phase Microextraction (SPME): SPME utilizes a fiber coated with an extracting phase to adsorb analytes directly from the sample. frontiersin.orgwikipedia.org This solvent-free method is known for its simplicity and speed. wikipedia.org The fiber can then be directly introduced into an analytical instrument for desorption and analysis. wikipedia.org While specific applications for this compound are not extensively detailed in the provided results, the technique is widely used for various drugs of abuse. wikipedia.org

Liquid-Phase Microextraction (LPME): LPME is a miniaturized version of LLE where only a small volume of solvent is used to extract analytes. mdpi.com Variations include single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a modified LPME technique where an extraction solvent, mixed with a disperser solvent, is rapidly injected into the aqueous sample. frontiersin.orgmdpi.com This creates a cloudy solution with a large surface area for rapid analyte transfer. frontiersin.org

These microextraction techniques offer high enrichment factors and are increasingly being adopted in forensic and biological analysis due to their numerous advantages over conventional methods. mdpi.com

Method Validation and Performance Metrics in Research Settings

Method validation is a critical process in analytical chemistry that confirms a developed procedure is suitable for its intended purpose. For this compound, this involves assessing several key performance metrics to ensure the reliability of research findings. nyc.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net

For this compound and related compounds, various analytical methods have reported a range of LOD and LOQ values, demonstrating the high sensitivity of modern instrumentation.

| Analytical Method | Matrix | LOD | LOQ |

| LC-MS/MS | Plasma | - | 0.05 ng/mL nih.gov |

| GC-MS (SIM mode) | Urine | 1.0-1.7 ng/mL | - nih.gov |

| LC-MS/MS | Illicit Drug Samples | - | Estimated as 3.3 * LOD nih.gov |

| HPLC | Tablets | 0.20 µg/mL | 0.30 µg/mL researchgate.net |

| HILIC-ESI/MS | Human Plasma | - | 2.5 ng/mL (for α-hydroxy alprazolam) nih.gov |

This table presents a selection of reported LOD and LOQ values for this compound and its isomers from various studies.

Assessment of Precision and Accuracy

Precision refers to the closeness of repeated measurements, often expressed as the coefficient of variation (%CV), while accuracy indicates how close a measured value is to the true value, typically reported as percent bias. nyc.gov

Validation studies for this compound quantification consistently demonstrate high precision and accuracy. For example, one LC-MS/MS method reported within- and between-assay coefficients of variation in the range of 1.9-17.9%. nih.gov Another study using GC-MS for urinary benzodiazepines found within-run %CVs to be less than 11% and between-run %CVs to be less than 16%. nih.gov A hydrophilic interaction liquid chromatography (HILIC) method showed an intermediate precision of less than 4.1%. nih.gov Accuracy assessments for various methods have shown bias to be within ±15-20%, which is a widely accepted range in bioanalytical method validation. nyc.govuakron.edu

| Method | Precision (%CV) | Accuracy (% Bias) |

| LC-MS/MS in plasma | Within-assay: ≤8.4, Inter-assay: 7.8-9.6 (for α-hydroxyalprazolam) | ≤ ±6.6% oup.com |

| LC-MS/MS in plasma | 1.9-17.9% | Not specified nih.gov |

| GC-MS in urine | Within-run: <11%, Between-run: <16% | Not specified nih.gov |

| HILIC-ESI/MS in plasma | <4.1% (Intermediate precision for α-hydroxyalprazolam) | Not specified nih.gov |

This table summarizes precision and accuracy data for the analysis of alprazolam metabolites from different research articles.

Evaluation of Matrix Effects in Different Biospecimens

Biological samples are complex mixtures, and co-eluting endogenous substances can interfere with the ionization of the target analyte in mass spectrometry, leading to ion suppression or enhancement. nih.gov This phenomenon is known as the matrix effect and must be evaluated to ensure accurate quantification. nih.gov

The assessment of matrix effects is a crucial part of method validation for this compound in various biospecimens like blood, urine, and plasma. nih.govacs.org One approach to evaluate this is by comparing the response of an analyte in a post-extraction spiked sample to that of a pure solution. nih.gov Studies have shown that while some methods exhibit matrix effects, they can often be compensated for by using an appropriate internal standard, preferably a stable isotope-labeled version of the analyte. nih.gov For instance, one study on benzodiazepines in serum reported matrix effects ranging from -28% (suppression) to +16% (enhancement). oup.com Another study analyzing blood and urine samples together noted matrix effects greater than 25% but found no impact on the validation data. uakron.edu

Chromatographic Separation of Isomeric Metabolites (this compound vs. α-Hydroxyalprazolam)

The structural similarity between this compound and α-hydroxyalprazolam, both being pharmacologically active metabolites of alprazolam, necessitates high-resolution chromatographic techniques for their baseline separation and individual quantification. researchgate.netwikipedia.org Both liquid chromatography (LC) and gas chromatography (GC) methods, typically coupled with mass spectrometry (MS), have been developed to resolve these isomers. researchgate.netnih.govresearchgate.net

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a predominant technique. Successful separation is often achieved using reversed-phase columns, such as C18, with a gradient elution. researchgate.netresearchgate.net For instance, one UHPLC-MS/MS method achieved separation on a C18 column with a mobile phase gradient of 0.1% formic acid in water and acetonitrile, allowing the two isomers to be resolved effectively within a short run time. researchgate.net Another method utilized a C18+ column, which provided the necessary selectivity to achieve baseline separation of all target analytes, including these critical isomeric pairs, eliminating the risk of chromatographic interference.

Gas chromatography-mass spectrometry (GC-MS) represents another powerful tool for this purpose. To enhance volatility and thermal stability, derivatization of the metabolites is a common prerequisite. researchgate.net A study detailed a GC-MS screening method where the metabolites, including this compound and α-hydroxyalprazolam, were acetylated. This process, followed by analysis on a polydimethylsiloxane column, enabled high chromatographic resolution and unequivocal identification. researchgate.net Another GC-MS method used a Restek-200 capillary column with hydrogen as the carrier gas after a derivatization step with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govsigmaaldrich.com

The choice between LC-MS/MS and GC-MS often depends on laboratory resources, required sensitivity, and sample throughput. LC-MS/MS is frequently preferred for its ability to analyze samples with minimal preparation and its high sensitivity and specificity. nih.govuakron.edu

Table 1: Examples of Chromatographic Conditions for Isomer Separation

| Technique | Column | Mobile Phase/Carrier Gas | Derivatization | Detector | Reference |

| UHPLC-MS/MS | C18 Reversed-Phase | Acetonitrile and 0.1% formic acid in water (gradient) | None | MS/MS | researchgate.net |

| GC-MS | Restek-200 Capillary | Hydrogen | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | MS (Negative-Ion Chemical Ionization) | nih.govsigmaaldrich.com |

| GC-MS | Polydimethylsiloxane | Helium | Acetic anhydride and pyridine | MS | researchgate.net |

| HPLC-MS/MS | C18+ | 0.01% Formic acid in water and acetonitrile (gradient) | None | MS/MS |

Application in Forensic Toxicology and Research Sample Analysis

This compound is a significant analyte in forensic toxicology and various research applications. Its detection and quantification in biological specimens provide crucial information for interpreting drug use and its contribution to impairment or cause of death.

In forensic investigations, particularly in post-mortem cases, analyzing the distribution of a drug and its metabolites in different biological matrices is standard practice. This compound, alongside its parent compound and α-hydroxyalprazolam, is routinely screened for in various specimens. informahealthcare.comoup.com

Plasma/Blood: In post-mortem blood, concentrations of alprazolam and its metabolites can help determine the extent of drug exposure. informahealthcare.comnih.gov For example, in one fatal poisoning case, the concentration of α-hydroxyalprazolam (a more prominent metabolite than this compound) was 0.03 mg/L in femoral blood. informahealthcare.com Studies have established reference concentrations for alprazolam in post-mortem femoral blood to help differentiate between incidental findings and cases where the drug contributed to death. nih.gov

Urine: Urine is a primary matrix for detecting drug use, as metabolites are often concentrated and excreted in this medium. bertin-bioreagent.comcaymanchem.com Both this compound and α-hydroxyalprazolam can be found in urine, often in their glucuronidated forms. bertin-bioreagent.comcaymanchem.com In one reported fatality, the concentration of α-hydroxyalprazolam was 0.42 mg/L in urine. informahealthcare.com

Liver: The liver is the principal site of drug metabolism, and tissue concentrations can be significantly higher than in blood. nih.gov Analysis of liver tissue can provide a more comprehensive picture of long-term drug exposure. In a fatal case, the α-hydroxyalprazolam concentration in the liver was found to be 0.28 mg/L. informahealthcare.com

Brain Tissue: As the primary target organ for psychoactive drugs like alprazolam, the brain is an important specimen in post-mortem toxicology. nih.gov Research indicates that alprazolam is metabolized by cytochrome P450 enzymes within the brain itself, leading to the local formation of hydroxylated metabolites. nih.gov Studies have shown that benzodiazepines, including alprazolam, tend to have higher concentrations in the brain than in blood, with reported median brain-to-blood ratios ranging from 1.1 to 2.3. nih.gov This suggests that analyzing brain tissue can be crucial for interpreting the drug's central nervous system effects at the time of death. nih.gov

Table 2: Reported Post-Mortem Concentrations of Alprazolam Metabolites in a Fatal Case

| Specimen | α-Hydroxyalprazolam Concentration (mg/L or mg/kg) | Alprazolam Concentration (mg/L or mg/kg) | Reference |

| Femoral Blood | 0.03 mg/L | 0.45 mg/L | informahealthcare.com |

| Urine | 0.42 mg/L | 2.12 mg/L | informahealthcare.com |

| Liver | 0.28 mg/kg | 3.81 mg/kg | informahealthcare.com |

| Bile | 0.56 mg/L | 1.33 mg/L | informahealthcare.com |

Note: Data is for α-hydroxyalprazolam as it is more commonly reported quantitatively in case studies than this compound.

The accuracy of any quantitative toxicological analysis relies on the availability of high-purity, certified reference materials (CRMs) or analytical standards. bertin-bioreagent.comcaymanchem.comcaymanchem.com this compound is produced and sold as an analytical standard for use in forensic and clinical laboratories. bertin-bioreagent.comsigmaaldrich.com

These standards are essential for:

Method Validation: When a laboratory develops or implements a new method for detecting and quantifying benzodiazepines, it must undergo rigorous validation. This process involves using a certified standard of this compound to establish parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. thermofisher.com

Calibration: In quantitative analysis, a calibration curve is generated by analyzing a series of known concentrations of the this compound standard. The response of an unknown sample is then compared to this curve to determine the concentration of the analyte. thermofisher.comthermofisher.com

Quality Control: Forensic laboratories include quality control (QC) samples containing known concentrations of this compound in every batch of case samples. This ensures the analytical system is performing correctly and that the results generated are reliable and legally defensible. thermofisher.com

Suppliers of these standards, provide a certificate of analysis detailing the material's purity and concentration, ensuring metrological traceability. caymanchem.comcerilliant.com This is a critical requirement for accredited forensic laboratories.

Comparative Biochemical Pharmacology of 4-hydroxyalprazolam in Research Models

Relative Ligand Binding Affinities to Benzodiazepine Receptors in In Vitro Systems

In vitro studies are crucial for elucidating the direct interaction of compounds with their molecular targets. In the case of 4-hydroxyalprazolam, binding assays have been employed to determine its affinity for benzodiazepine receptors, which are allosteric modulatory sites on the gamma-aminobutyric acid type A (GABA-A) receptor. pharmgkb.orgnih.gov These studies have consistently shown that this compound possesses a lower binding affinity for these receptors compared to its parent compound, alprazolam.

Research findings indicate that this compound has approximately 20% of the binding affinity of alprazolam for benzodiazepine receptors. nih.govdrugbank.com This is significantly lower than the other major metabolite, α-hydroxyalprazolam, which retains about 66% of the parent drug's binding affinity. nih.govdrugbank.com The benzophenone metabolite of alprazolam is considered essentially inactive, with less than 1% of the binding affinity. nih.govdrugbank.com These relative potencies in benzodiazepine receptor binding experiments suggest that this compound is a less potent modulator of the GABA-A receptor compared to both alprazolam and α-hydroxyalprazolam. nih.govnih.govfda.gov

| Compound | Relative Binding Affinity to Benzodiazepine Receptors (Compared to Alprazolam) |

| Alprazolam | 100% |

| This compound | 20% nih.govdrugbank.com |

| α-Hydroxyalprazolam | 66% nih.govdrugbank.com |

| Benzophenone Metabolite | <1% nih.govdrugbank.com |

Assessment of Biological Potency in Preclinical Models (e.g., Animal Models of Seizure Inhibition)

The anticonvulsant properties of benzodiazepines are a key indicator of their biological potency and are often assessed in preclinical animal models. nih.gov These models, such as those involving chemically or electrically induced seizures, provide valuable in vivo data on the functional consequences of benzodiazepine receptor binding.

In animal models of induced seizure inhibition, the biological potency of this compound has been demonstrated to be consistent with its in vitro receptor binding affinity. fda.govnih.govfda.govnih.gov The reported relative potency of this compound in these models is 0.20, mirroring its 20% relative binding affinity. fda.govnih.govfda.govnih.gov This indicates that a higher concentration of this compound is required to produce the same anticonvulsant effect as alprazolam. The low plasma concentrations of this compound, which are typically less than 4% of the unchanged alprazolam concentration, further diminish its potential contribution to the pharmacological effects of the parent drug. fda.govnih.govmedicines.org.aufda.gov

Comparative Activity Profile with Alprazolam and α-Hydroxyalprazolam

When comparing the activity profiles of alprazolam and its two primary hydroxylated metabolites, a clear hierarchy of potency emerges. Alprazolam is the most potent of the three, followed by α-hydroxyalprazolam, and then this compound. nih.govnih.gov

This difference in potency is a direct reflection of their respective affinities for the benzodiazepine receptor. nih.govdrugbank.com As previously noted, α-hydroxyalprazolam is significantly more active than this compound, with a relative potency of 0.66 in both receptor binding and seizure inhibition models, compared to 0.20 for this compound. fda.govnih.govfda.govnih.gov

While both metabolites are pharmacologically active, their contribution to the anxiolytic, sedative, and anticonvulsant effects of alprazolam is considered to be minimal due to a combination of their lower potencies and the fact that their plasma concentrations are substantially lower than that of the parent drug. fda.govnih.govwikipedia.orgfda.govmedicines.org.au Studies have shown that the plasma concentrations of this compound and α-hydroxyalprazolam are consistently less than 4% of the concentration of unchanged alprazolam. fda.govnih.govmedicines.org.aufda.gov

Interspecies and Intraspecies Metabolic Variability of 4-hydroxyalprazolam Formation

Comparative Metabolism Across Animal Models (e.g., Human, Monkey, Mouse, Rat Liver Microsomes)

In vitro studies utilizing liver microsomes from various species have been instrumental in elucidating the differences in alprazolam metabolism. nih.govthermofisher.com Across humans, monkeys, mice, and rats, the formation of 4-hydroxyalprazolam is consistently the predominant metabolic pathway over α-hydroxyalprazolam. nih.gov

In human liver microsomes, the rate of this compound formation significantly exceeds that of α-hydroxyalprazolam. nih.gov The ratio of this compound to α-hydroxyalprazolam formation velocities in human liver microsomes ranges from 7 to 17. nih.gov This finding is qualitatively consistent with the observed plasma levels of these metabolites in humans undergoing treatment with alprazolam. nih.gov The primary enzyme responsible for 4-hydroxylation in humans is CYP3A4. nih.govfda.govnih.gov While CYP3A5 also contributes to alprazolam metabolism, it shows a preference for α-hydroxylation. nih.govresearchgate.net Studies with recombinant human CYP enzymes have shown that CYP3A4 catalyzes the formation of this compound about twice as fast as CYP3A5. nih.govresearchgate.net

Cynomolgus monkeys also exhibit a metabolic profile where 4-hydroxylation of alprazolam is the major pathway. nih.govresearchgate.net Both human CYP3A4 and its cynomolgus monkey ortholog predominantly catalyze the 4-hydroxylation of alprazolam. nih.gov Research comparing liver and small intestinal microsomes from humans and cynomolgus monkeys revealed higher 4-hydroxylation activities in both tissues of monkeys compared to humans. researchgate.net

Studies using liver microsomes from male CD-1 mice have also identified this compound and α-hydroxyalprazolam as the two main metabolites. nih.gov Similar to humans and monkeys, the formation of this compound is a significant route of metabolism in mice. nih.govnih.gov

In rat liver microsomes, this compound is also the principal metabolite formed. nih.govnih.gov The enzyme responsible for this transformation in rats is primarily from the CYP3A subfamily. nih.gov

The following table summarizes the comparative formation of this compound and α-hydroxyalprazolam in liver microsomes from different species.

| Species | Primary Metabolite | Key Enzymes Involved (where specified) | Reference |

| Human | This compound | CYP3A4 (major), CYP3A5 | nih.govnih.govnih.gov |

| Monkey (Cynomolgus) | This compound | CYP3A ortholog | nih.govresearchgate.net |

| Mouse (CD-1) | This compound | Cytochrome P-450-3A isoforms | nih.govnih.gov |

| Rat | This compound | CYP3A subfamily | nih.govnih.gov |

In Vitro to In Vivo Extrapolation of Metabolic Data in Research Contexts

Extrapolating in vitro metabolic data to predict in vivo pharmacokinetics is a crucial step in drug development. For alprazolam, this process has been reasonably successful, particularly in predicting its clearance and potential for drug-drug interactions. nih.govresearchgate.netfda.gov

Studies have shown a good correlation between the in vitro intrinsic clearance (CLint) for 4-hydroxylation and the CYP3A4 content in human liver microsomes. nih.gov Similarly, a correlation exists between the CLint for α-hydroxylation and CYP3A5 content. nih.gov By using data from human liver microsomes and recombinant CYP3A4 and CYP3A5, researchers have been able to predict the in vivo metabolic clearance of alprazolam to within 2.5 times the observed value. nih.gov

The kinetic parameters determined from in vitro studies, such as the Michaelis-Menten constant (Km), further support the in vivo observations. The Km values for the formation of both this compound (170-305 µM) and α-hydroxyalprazolam (63-441 µM) in human liver microsomes are considerably higher than the typical maximum plasma concentrations of alprazolam observed clinically (0.65 µM). nih.gov This is consistent with the dose-independent (linear) pharmacokinetics of alprazolam seen in humans. nih.gov

Furthermore, in vitro data has been successfully used to predict the magnitude of drug-drug interactions. For instance, the increase in the area under the plasma concentration-time curve (AUC) of alprazolam when co-administered with the CYP3A4 inhibitor ketoconazole was predicted from in vitro Ki values and was close to the observed in vivo increase. researchgate.net

It is also possible to estimate the in vivo 4- and α-hydroxylation activities of alprazolam from a single plasma sample, as the plasma concentration ratios of alprazolam to its metabolites correlate significantly with the ratios of their respective AUC values. ki.seki.se This provides a practical method for assessing CYP3A activity in larger population studies. ki.seki.se

Factors Influencing Inter-Individual Differences in 4-Hydroxylation Rates Beyond Genetics

While genetic polymorphisms in CYP3A enzymes play a role in the variability of alprazolam metabolism, other non-genetic factors significantly influence the rate of 4-hydroxylation. jst.go.jpslideshare.netoatext.com These factors primarily involve the induction and inhibition of the CYP3A enzymes responsible for this metabolic step. slideshare.netoatext.comuniroma1.it

Enzyme Induction: Enzyme induction is the process where exposure to certain substances increases the synthesis of metabolic enzymes, leading to a faster rate of drug metabolism. oatext.com Rifampicin, a potent inducer of CYP3A enzymes, has been shown to significantly decrease plasma concentrations of alprazolam in cynomolgus monkeys by increasing its clearance. nih.govresearchgate.net In these studies, pretreatment with rifampicin increased the first-pass extraction ratios of alprazolam in both the liver and the intestine. nih.govresearchgate.net In male CD-1 mice, treatment with phenobarbital, another enzyme inducer, resulted in a more than three-fold increase in the Vmax and intrinsic clearance for the formation of both this compound and α-hydroxyalprazolam. nih.gov

Enzyme Inhibition: Conversely, enzyme inhibition occurs when a substance decreases the activity of metabolic enzymes, leading to slower drug metabolism and potentially higher plasma concentrations of the parent drug. nih.gov Many drugs are known to inhibit CYP3A4 and can thus impair the clearance of alprazolam. fda.gov For example, the co-administration of potent CYP3A inhibitors like ketoconazole, itraconazole, and nefazodone has been shown to significantly increase the plasma concentrations of alprazolam. fda.gov In vitro studies using human liver microsomes have demonstrated that troleandomycin, a classic CYP3A inhibitor, can reduce the formation of this compound by 97%. nih.gov Other substances, such as certain selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and sertraline, and their metabolites, can also inhibit the formation of this compound. researchgate.net

The following table provides examples of substances that can induce or inhibit the 4-hydroxylation of alprazolam based on research models.

| Factor | Substance | Effect on 4-Hydroxylation | Research Model | Reference |

| Enzyme Induction | Rifampicin | Increased clearance | Cynomolgus Monkey | nih.govresearchgate.net |

| Enzyme Induction | Phenobarbital | Increased Vmax and intrinsic clearance | Mouse (CD-1) | nih.gov |

| Enzyme Inhibition | Ketoconazole | Decreased clearance (increased AUC) | Human (in vivo prediction from in vitro data) | fda.govresearchgate.net |

| Enzyme Inhibition | Troleandomycin | Decreased formation | Human Liver Microsomes | nih.gov |

| Enzyme Inhibition | Fluoxetine (metabolite Norfluoxetine) | Inhibition (potent) | Human Liver Microsomes | researchgate.net |

| Enzyme Inhibition | Sertraline | Inhibition | Human Liver Microsomes | researchgate.net |

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways and enzymes responsible for 4-hydroxyalprazolam formation in humans?

- Answer : this compound is a major metabolite of alprazolam, primarily formed via hepatic metabolism mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5 . These enzymes catalyze hydroxylation at the 4-position of the benzodiazepine core. The metabolite is further conjugated and excreted renally. Notably, CYP3A4 shows higher 4-hydroxylation activity compared to CYP3A5, which favors α-hydroxylation .

| Enzyme | Primary Metabolite | Relative Activity |

|---|---|---|

| CYP3A4 | This compound | High |

| CYP3A5 | α-Hydroxyalprazolam | Moderate |

| CYP3A43 (mutant) | 5-N-O alprazolam | Low (wild-type) |

Q. What analytical methods are recommended for detecting this compound in biological samples?

- Answer : High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is the gold standard for detecting this compound in plasma, urine, or hair samples . Key parameters include:

- Column : Reversed-phase C17.

- Ionization : Positive ion mode.

- Detection limit : ~0.1 ng/mL in plasma .

- For isomer differentiation (e.g., distinguishing this compound from structural analogs), high-resolution MS/MS with collision-induced dissociation (CID) is critical .

Q. How do the pharmacokinetic properties of this compound compare to alprazolam?

- Answer : this compound has a similar half-life (~11–15 hours) to alprazolam but exhibits significantly lower plasma concentrations (<4% of parent drug) and reduced receptor-binding potency (0.20 relative to alprazolam) . Its low bioavailability and rapid renal excretion limit its pharmacological contribution .

Advanced Research Questions

Q. How do CYP3A enzyme polymorphisms or mutations affect the metabolic yield of this compound?

- Answer : CYP3A43 mutants (e.g., L293P, T409R, P340A) exhibit altered metabolic profiles. These mutants increase this compound production by 4–6 fold compared to wild-type CYP3A43, while also generating novel metabolites like 5-N-O alprazolam . Computational docking studies suggest mutations alter substrate orientation, favoring 4-hydroxylation over α-hydroxylation .

| CYP3A43 Variant | This compound Yield | Novel Metabolite |

|---|---|---|

| Wild-type | Baseline | None |

| L293P | 6× increase | 5-N-O alprazolam |

| T409R | 4× increase | 5-N-O alprazolam |

Q. What experimental models are suitable for studying the enterohepatic recycling hypothesis of alprazolam's double-peak phenomenon involving this compound?

- Answer : Rat models with bile duct cannulation can test enterohepatic recycling. Pharmacokinetic studies in rats revealed double plasma concentration peaks (~80–115 minutes apart) for alprazolam and this compound, suggesting delayed absorption due to biliary excretion and reabsorption . A two-compartment model with a delay site is recommended for data fitting .

Q. How can researchers resolve discrepancies in reported pharmacological activity of this compound across studies?

- Answer : Contradictions arise from methodological differences:

- Receptor-binding assays : Early studies used rat brain homogenates, reporting low potency (0.20 relative to alprazolam) , while recombinant GABAA receptor subtypes may show context-dependent effects.

- Metabolite stability : this compound degrades rapidly in vitro; stabilization with ascorbic acid is recommended .

- Species specificity : Rodent CYP3A isoforms differ significantly from humans, necessitating humanized liver models .

Methodological Guidance

- For enzyme kinetic studies : Use recombinant CYP3A isoforms expressed in Schizosaccharomyces pombe for consistent, human-relevant activity profiles .

- For clinical pharmacokinetics : Collect serial plasma samples over 24 hours post-dose and analyze using population pharmacokinetic models to account for inter-individual variability .

- For analytical validation : Include deuterated internal standards (e.g., [²H5]-4-hydroxyalprazolam) to correct for matrix effects in LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.